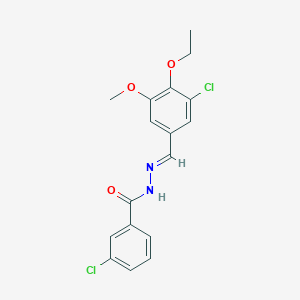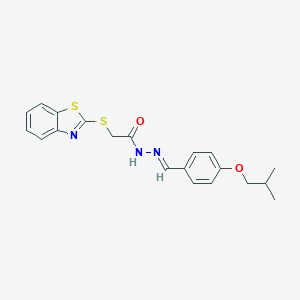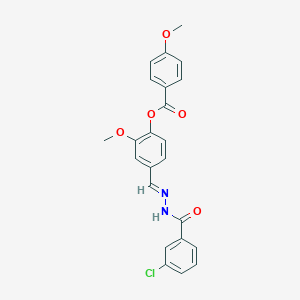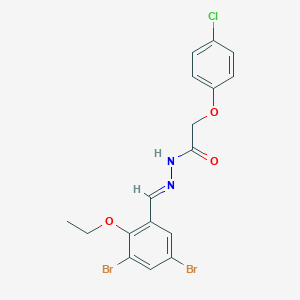![molecular formula C21H17N3O7S B423169 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE](/img/structure/B423169.png)
2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid [2-methoxy-5-[[[(3-nitrophenyl)-oxomethyl]hydrazinylidene]methyl]phenyl] ester is a benzenesulfonate ester.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and properties of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including variations of methoxybenzylideneamino and methoxybenzylidene derivatives, demonstrate significant potential for use in photodynamic therapy, particularly for cancer treatment. They are characterized by high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Neuroleptic Agents
Valenta et al. (1990) investigated the synthesis of various heterocyclic 5-amino-2-methoxybenzamides, which are structurally related to the compound . These compounds were synthesized through a series of reactions involving 2-methoxy-5-nitrobenzoyl chloride and different amines, and have potential applications as neuroleptic agents (Valenta et al., 1990).
Antibacterial Applications
Havaldar, Bhise, and Burudkar (2004) conducted a study on methoxy-5-nitrobenzaldehyde, a compound structurally similar to 5-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl benzenesulfonate. The researchers synthesized derivatives with antibacterial properties, demonstrating the potential use of these compounds in antibacterial applications (Havaldar, Bhise, & Burudkar, 2004).
Synthesis for Cardiotonic Drugs
Lomov (2019) developed a synthesis method for 2-methoxy-4-(methylsulfanyl)benzoic acid, using a precursor related to the target compound. This synthesis method can be applied in the resynthesis of cardiotonic drugs like Sulmazole and Isomazole, highlighting the relevance of such compounds in medicinal chemistry (Lomov, 2019).
Applications in Cancer Treatment
The study by Hour et al. (2007) on the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, starting from 5-chloro-2-nitrobenzoic acid, reveals potential anticancer applications. These compounds exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential use in cancer therapy (Hour et al., 2007).
Propriétés
Formule moléculaire |
C21H17N3O7S |
|---|---|
Poids moléculaire |
455.4g/mol |
Nom IUPAC |
[2-methoxy-5-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C21H17N3O7S/c1-30-19-11-10-15(12-20(19)31-32(28,29)18-8-3-2-4-9-18)14-22-23-21(25)16-6-5-7-17(13-16)24(26)27/h2-14H,1H3,(H,23,25)/b22-14+ |
Clé InChI |
BDPPMYZEYLKWLL-HYARGMPZSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3 |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B423086.png)

![9-[3-chloro-5-ethoxy-4-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B423093.png)
![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B423094.png)
![4-{5-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzenesulfonamide](/img/structure/B423095.png)
![2-methoxy-4-methyl-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B423096.png)

![2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423098.png)

![N'-{3-[(2-chlorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423101.png)
![2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B423105.png)
![3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B423106.png)
![2-((E)-1-{3-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423107.png)

